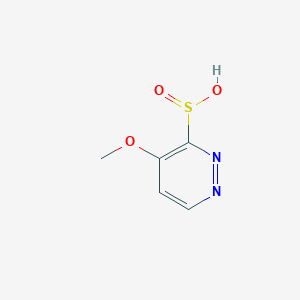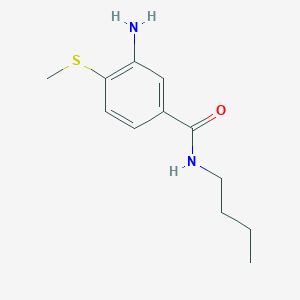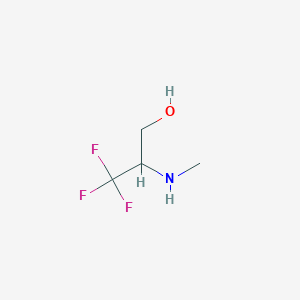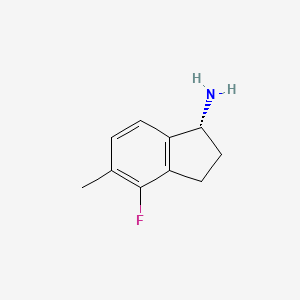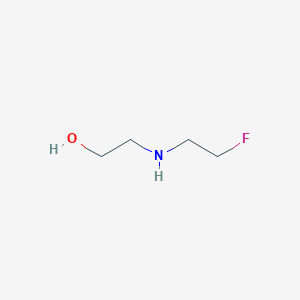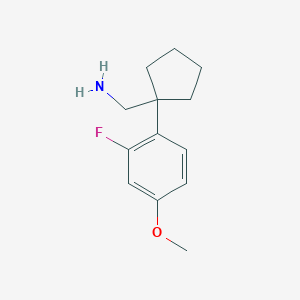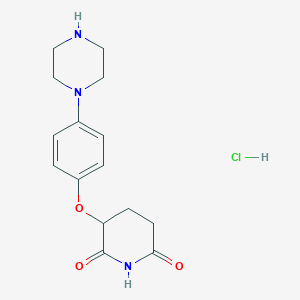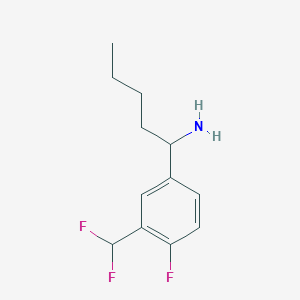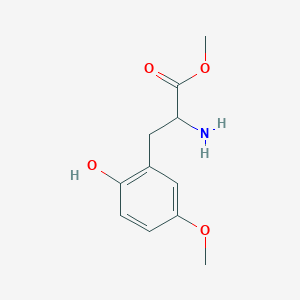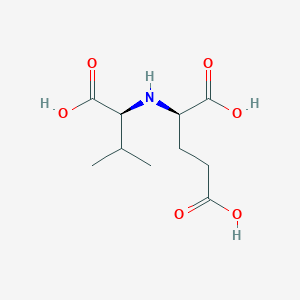
Valinopine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Valinopine involves synthetic routes that typically include the use of glutamic acid derivatives. The specific reaction conditions and industrial production methods are not well-documented in the available literature. it is known that the synthesis of such compounds often involves the use of protecting groups, coupling reagents, and purification techniques to achieve the desired product.
Analyse Chemischer Reaktionen
Valinopine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Valinopine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and as a research tool in industrial laboratories.
Wirkmechanismus
The mechanism of action of Valinopine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in metabolic pathways, affecting their activity and function. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in modulating enzyme activity and influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Valinopine can be compared with other glutamic acid derivatives, such as:
Valinomycin: A naturally occurring dodecadepsipeptide used in the transport of potassium and as an antibiotic.
Glutamic Acid: A non-essential amino acid that plays a key role in cellular metabolism.
Glutamine: An amino acid that is important for protein synthesis and immune function.
This compound is unique due to its specific chemical structure and its presence in the exocarp of Malus domestica
Eigenschaften
Molekularformel |
C10H17NO6 |
|---|---|
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
(2R)-2-[[(1S)-1-carboxy-2-methylpropyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-5(2)8(10(16)17)11-6(9(14)15)3-4-7(12)13/h5-6,8,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,8+/m1/s1 |
InChI-Schlüssel |
OEZFTGUQNATVAL-SVRRBLITSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


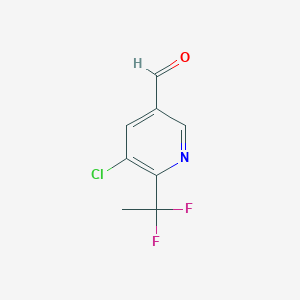
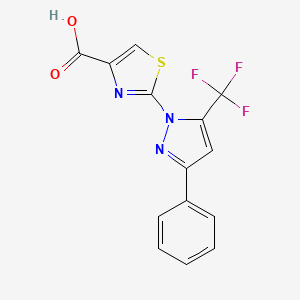
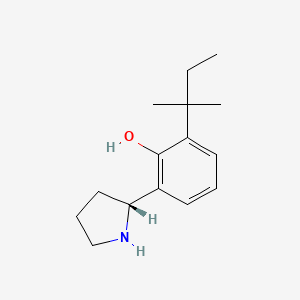
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
